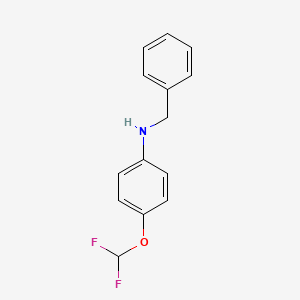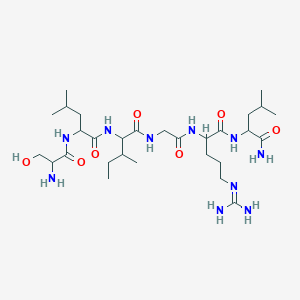
Methyl 3,3-dimethyl-4-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,3-dimethyl-4-oxopentanoate: is an organic compound with the molecular formula C8H14O3. It is also known as methyl pivaloylacetate. This compound is a methyl ester derivative of 3,3-dimethyl-4-oxopentanoic acid and is commonly used as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of methyl 3,3-dimethyl-4-oxopentanoate typically begins with pivalic acid (trimethylacetic acid) and methyl acetoacetate.
Reaction Conditions: The reaction involves the esterification of pivalic acid with methyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Purification: The product is then purified by distillation or recrystallization to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3,3-dimethyl-4-oxopentanoate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Formation of 3,3-dimethyl-4-oxopentanoic acid.
Reduction: Formation of 3,3-dimethyl-4-hydroxypentanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 3,3-dimethyl-4-oxopentanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used in the preparation of α-oxoketene and carbomethoxypivaloylketene .
Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of biologically active molecules. It is also used in the development of enzyme inhibitors and other therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of methyl 3,3-dimethyl-4-oxopentanoate involves its reactivity as an ester. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. The compound can also participate in various organic reactions, such as nucleophilic substitution and reduction, due to the presence of the carbonyl group.
Comparison with Similar Compounds
Methyl 4,4-dimethyl-3-oxopentanoate: Similar structure but with different substitution patterns.
Ethyl 3,3-dimethyl-4-oxopentanoate: Ethyl ester derivative with similar reactivity.
Methyl 3-oxo-3-phenylpropanoate: Similar ester functionality but with a phenyl group.
Uniqueness: Methyl 3,3-dimethyl-4-oxopentanoate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its use as an intermediate in the synthesis of various organic compounds highlights its versatility and importance in organic chemistry.
Properties
CAS No. |
40484-80-8 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
methyl 3,3-dimethyl-4-oxopentanoate |
InChI |
InChI=1S/C8H14O3/c1-6(9)8(2,3)5-7(10)11-4/h5H2,1-4H3 |
InChI Key |
KEKAHVIIKMDUGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(C)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[(2-Methylpropan-2-yl)oxycarbonyl]hydrazinyl]-triphenylphosphanium;hydrobromide](/img/structure/B12814962.png)
![(2Z)-[2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazinylidene]acetic acid](/img/structure/B12814968.png)
![6-Sulfanylbenzo[de]isoquinoline-1,3-dione](/img/structure/B12814972.png)

![4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9'-xanthen]-2-yl)-1,3,2-dioxaborolane](/img/structure/B12814975.png)

![2-Amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B12814986.png)


![4-bromo-2-[(Z)-2-nitroprop-1-enyl]thiophene](/img/structure/B12815005.png)


![(1Z,6Z,11Z,16Z)-4,9,14,19-tetrabromo-3,10,13,20-tetrathiapentacyclo[15.3.0.02,6.07,11.012,16]icosa-1,4,6,8,11,14,16,18-octaene](/img/structure/B12815032.png)
![8-[2-(4-Hydroxy-6-oxotetrahydro-2h-pyran-2-yl)ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2-methylbutanoate](/img/structure/B12815039.png)
